
2-(Difluoromethyl)furan-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)furan-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H3F2NO It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom The compound is characterized by the presence of a difluoromethyl group (-CF2H) and a nitrile group (-CN) attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)furan-3-carbonitrile can be achieved through several methods. One common approach involves the use of difluoromethylation reagents in the presence of a suitable catalyst. For example, the reaction of furan-3-carbonitrile with a difluoromethylating agent such as difluoromethyl iodide (CF2HI) in the presence of a base like potassium carbonate (K2CO3) can yield the desired product .
Another method involves the use of Suzuki-Miyaura cross-coupling reactions. This approach utilizes boron reagents and palladium catalysts to form carbon-carbon bonds. The reaction between a furan-3-carbonitrile derivative and a difluoromethyl boronic acid or its ester in the presence of a palladium catalyst can produce this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of cost-effective reagents and catalysts is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of difluoromethyl furan amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate the reduction process.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl furan carboxylic acids, while reduction can produce difluoromethyl furan amines. Substitution reactions can result in a variety of difluoromethyl furan derivatives with different functional groups.
Scientific Research Applications
2-(Difluoromethyl)furan-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its difluoromethyl group can enhance the metabolic stability and bioavailability of these molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its incorporation into polymer backbones can improve thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)furan-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can influence the compound’s binding affinity and selectivity for these targets. Additionally, the nitrile group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .
Comparison with Similar Compounds
2-(Difluoromethyl)furan-3-carbonitrile can be compared with other similar compounds, such as:
2,5-Difluoromethylfuran: This compound contains two difluoromethyl groups attached to the furan ring. It may exhibit different reactivity and properties compared to this compound.
2,5-Furandicarboxylic Acid: This compound contains carboxylic acid groups instead of nitrile groups. It is used as a monomer in the production of bio-based polymers.
2,5-Dimethylfuran: This compound contains methyl groups instead of difluoromethyl groups.
The uniqueness of this compound lies in its combination of difluoromethyl and nitrile groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H3F2NO |
|---|---|
Molecular Weight |
143.09 g/mol |
IUPAC Name |
2-(difluoromethyl)furan-3-carbonitrile |
InChI |
InChI=1S/C6H3F2NO/c7-6(8)5-4(3-9)1-2-10-5/h1-2,6H |
InChI Key |
IENIVWGRVNOZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C#N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



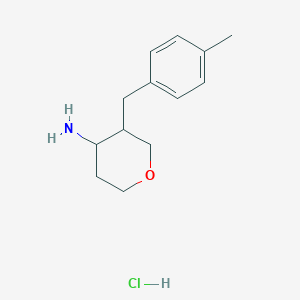
![2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11784710.png)
![Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11784717.png)
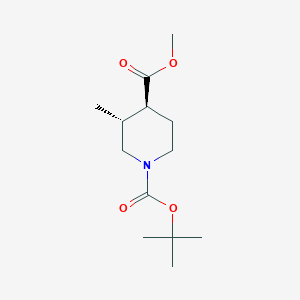
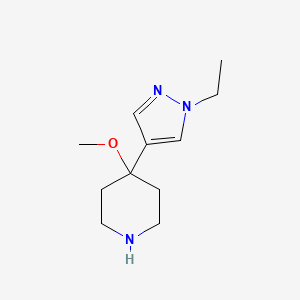
![Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate](/img/structure/B11784739.png)

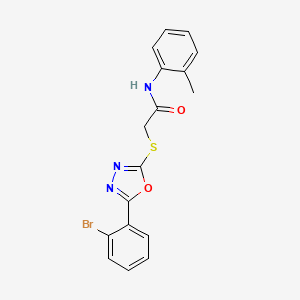
![Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B11784774.png)
![(R)-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B11784781.png)
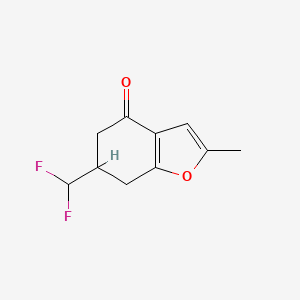
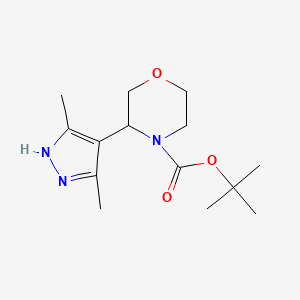
![5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784797.png)
